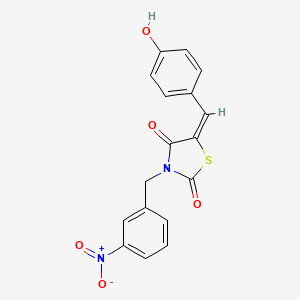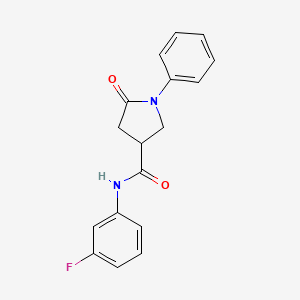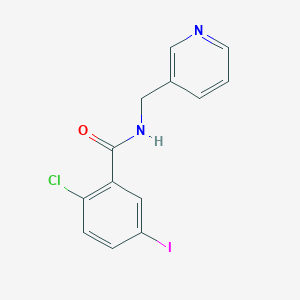![molecular formula C22H20Cl2N2O4 B5149716 5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide, also known as DCF, is a chemical compound used in scientific research. DCF is a furan derivative that has been found to have potential therapeutic effects in various diseases.
Wirkmechanismus
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In inflammation, this compound inhibits the production of inflammatory cytokines by suppressing the NF-κB signaling pathway. In neurodegenerative disorders, this compound protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In inflammation, this compound reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurodegenerative disorders, this compound protects neurons from oxidative stress and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide. One potential avenue is the development of this compound analogs with improved solubility and stability. Another potential direction is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Synthesemethoden
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylacetonitrile with 4-(isobutyrylamino)-3-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then cyclized to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-12(2)21(27)26-17-7-5-14(11-20(17)29-3)25-22(28)19-9-8-18(30-19)15-6-4-13(23)10-16(15)24/h4-12H,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZHTZGWBQDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
